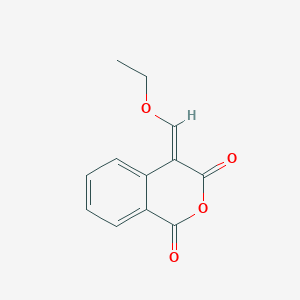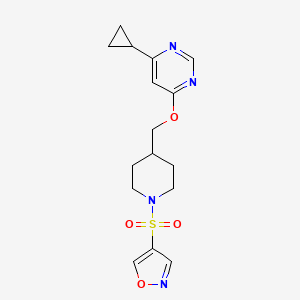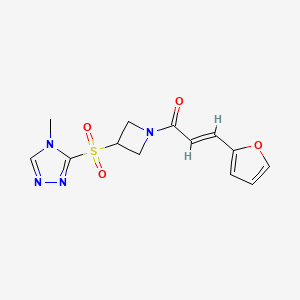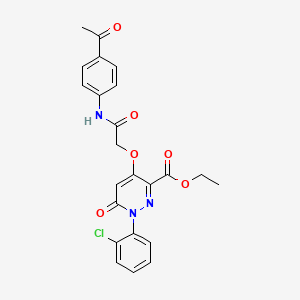![molecular formula C20H20ClN3O3S3 B2925649 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide CAS No. 1226459-22-8](/img/structure/B2925649.png)
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S3 and its molecular weight is 482.03. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Catalysis
The derivative of piperazine, specifically focusing on the sulfonyl and carboxamide groups, has been investigated for its role in enantioselective catalysis. Research by Zhouyu Wang et al. (2006) highlights the development of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of the arene sulfonyl group on N4 is crucial for achieving high enantioselectivity, yielding up to 99% isolated yields and enantioselectivities up to 97% for a broad range of substrates, including aromatic and aliphatic ketimines. This indicates the compound's potential application in producing enantiomerically pure compounds, which are vital in pharmaceutical synthesis and materials science (Wang et al., 2006).
Alzheimer’s Disease Drug Candidates
A study conducted by A. Rehman et al. (2018) explored the synthesis of new N-substituted derivatives of a structurally similar compound, aiming to evaluate potential drug candidates for Alzheimer’s disease. This research underscores the significance of derivatives involving sulfonyl and piperazine moieties in synthesizing compounds that could inhibit enzymes related to Alzheimer's disease, such as acetylcholinesterase. The synthesized compounds demonstrated enzyme inhibition activity, suggesting their potential utility in developing therapeutic agents against neurodegenerative diseases (Rehman et al., 2018).
Antifungal and Herbicidal Activities
Research on carboxamide compounds containing piperazine and arylsulfonyl moieties, as conducted by Baolei Wang et al. (2016), reveals their significant antifungal and herbicidal activities. This study identified compounds with excellent inhibitory effects against dicotyledonous plants and high antifungal activities, suggesting the potential of these derivatives in agricultural applications. The findings also contribute to understanding the structure-activity relationship (SAR) of these compounds, providing valuable insights for the design of new fungicides and herbicides (Wang et al., 2016).
properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S3/c21-16-5-1-2-6-17(16)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-15-4-3-12-28-15/h1-7,12-13H,8-11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESXUBOPWUOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2925575.png)
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)



![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

